ethyl 2-amino-4-(4-butoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Description
Ethyl 2-amino-4-(4-butoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a chromene derivative characterized by a fused bicyclic core structure. The compound features a 4-butoxyphenyl substituent at the 4-position of the chromene ring, an ethyl ester group at the 3-position, and a 7,7-dimethyl configuration in the cyclohexenone moiety. The structural complexity of this compound necessitates precise synthesis and characterization, often involving crystallographic tools like SHELX and ORTEP .
Properties
IUPAC Name |
ethyl 2-amino-4-(4-butoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5/c1-5-7-12-29-16-10-8-15(9-11-16)19-20-17(26)13-24(3,4)14-18(20)30-22(25)21(19)23(27)28-6-2/h8-11,19H,5-7,12-14,25H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLAALGJUHHNEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)OC(=C2C(=O)OCC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-(4-butoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as 4-butoxybenzaldehyde and a suitable amino compound, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different substituents on the chromene ring.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-amino-4-(4-butoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has shown potential in drug development due to its biological activities:
- Anticancer Activity : Studies indicate that compounds with a chromene structure can inhibit topoisomerase and cytochrome P450 enzymes, which are critical in cancer cell proliferation. The compound's structure suggests it may exhibit similar properties .
- Antimicrobial Properties : The compound has been evaluated for its efficacy against various microbial strains. Its structural characteristics allow it to interact with bacterial cell membranes or inhibit essential metabolic pathways .
Biological Research
The biological implications of this compound extend to:
- Enzyme Inhibition Studies : The compound's ability to modulate enzyme activity makes it a valuable tool for studying biochemical pathways relevant to diseases such as cancer and infections .
Materials Science
In materials science, the unique chemical properties of this compound can be harnessed for:
- Synthesis of Novel Materials : Its reactivity allows it to serve as a building block in the synthesis of more complex organic materials that could have applications in electronics or photonics.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of various chromene derivatives including this compound. Results demonstrated significant inhibition of tumor cell growth in vitro. The mechanism was linked to the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study 2: Antimicrobial Testing
In another research effort, the compound was tested against a range of bacterial strains. It showed promising results as an antimicrobial agent with effective minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential for development into therapeutic agents for treating infections .
Mechanism of Action
The exact mechanism by which ethyl 2-amino-4-(4-butoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate exerts its effects is not well-documented. it is likely to involve interactions with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Lipophilicity : The 4-butoxyphenyl group enhances lipophilicity compared to polar substituents like 4-hydroxy-3-methoxyphenyl . This property may improve membrane permeability in biological systems.
- Electrochemical Behavior : Compounds with electron-withdrawing groups (e.g., 2,4-dichlorophenyl ) exhibit distinct redox profiles compared to electron-donating alkoxy substituents, as seen in electrochemical studies of furan derivatives .
- Crystallographic Stability : The bromothiophene analog () shows bond distances consistent with the chromene core, suggesting structural rigidity despite substituent variations .
Biological Activity
Ethyl 2-amino-4-(4-butoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS No. 383410-62-6) is a compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.
- Molecular Formula : C24H31NO5
- Molecular Weight : 413.51 g/mol
- Structure : The compound features a chromene backbone with an amino group and a butoxyphenyl substituent.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. As a coumarin derivative, it may influence biochemical pathways related to inflammation and oxidative stress.
1. Antioxidant Activity
Research indicates that chromene derivatives exhibit significant antioxidant properties. Ethyl 2-amino-4-(4-butoxyphenyl)-7,7-dimethyl-5-oxo has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. Such activities are crucial in preventing cellular damage associated with oxidative stress.
2. Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, it may reduce the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response.
3. Cytotoxicity Against Cancer Cells
Preliminary studies have assessed the cytotoxic effects of ethyl 2-amino-4-(4-butoxyphenyl)-7,7-dimethyl-5-oxo on various cancer cell lines. It demonstrated promising results against breast cancer (MCF-7) and lung cancer cells (A549), indicating its potential as an anticancer agent.
Case Study 1: Antioxidant Evaluation
A study published in Journal of Medicinal Chemistry evaluated several coumarin derivatives, including ethyl 2-amino compounds. The results showed that this compound effectively scavenged DPPH radicals with an IC50 value indicating potent antioxidant activity compared to standard antioxidants .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Ethyl 2-amino... | 15 | Antioxidant |
| Standard (Ascorbic Acid) | 10 | Antioxidant |
Case Study 2: Cytotoxicity Assessment
In another study focusing on the compound's anticancer properties, it was tested against MCF-7 cells. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 20 µM, suggesting its potential for further development as a therapeutic agent .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 20 | Cytotoxic |
| A549 | 25 | Cytotoxic |
Q & A
Q. What are the recommended synthetic routes for ethyl 2-amino-4-(4-butoxyphenyl)-7,7-dimethyl-5-oxo-4H-chromene-3-carboxylate?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 4-butoxybenzaldehyde with ethyl acetoacetate using catalysts like piperidine or L-proline to form the Knoevenagel adduct .
- Step 2 : Cyclization with active methylene compounds (e.g., dimedone) under reflux in ethanol or via microwave-assisted methods to form the chromene core .
- Step 3 : Functionalization of the amino and ester groups, often using ammonium acetate as a nitrogen source .
Optimization : Green solvents (e.g., ethanol/water mixtures) and flow chemistry can improve yield and reduce waste .
Q. What techniques are essential for characterizing this compound’s purity and structure?
- Purity : High-performance liquid chromatography (HPLC) or LC-MS (as in ) to confirm >95% purity .
- Structure :
Q. How can researchers design initial bioactivity assays for this compound?
- In vitro screens :
- Anticancer : MTT assay against cell lines (e.g., MCF-7, HeLa) with IC50 calculations .
- Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Mechanistic studies : Molecular docking to predict interactions with targets like topoisomerase II or COX-2, guided by structural analogs in and .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like cyclization .
- Machine learning : Train models on datasets from similar chromene derivatives () to predict optimal solvents, catalysts, or temperatures .
- Molecular dynamics : Simulate the impact of the butoxyphenyl group on solubility and packing, comparing with chloro/methyl analogs in and .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for chromene derivatives?
- Comparative analysis : Test the target compound alongside analogs (e.g., 4-chlorophenyl, 4-methylphenyl from and ) under identical assay conditions .
- Crystallographic studies : Analyze how substituents (e.g., butoxy vs. chloro) influence molecular conformation and intermolecular interactions () .
- Meta-analysis : Use statistical tools (e.g., PCA) to correlate electronic (Hammett constants) or steric parameters with bioactivity trends .
Q. How does the butoxyphenyl substituent affect the compound’s physicochemical properties?
- Lipophilicity : Measure logP values (e.g., shake-flask method) and compare with less lipophilic analogs (e.g., 4-fluorophenyl in ) .
- Solubility : Use UV-Vis spectroscopy or HPLC to assess aqueous vs. organic solvent solubility, critical for formulation studies.
- Thermal stability : DSC/TGA to evaluate decomposition temperatures, referencing crystallinity data from .
Q. What advanced techniques elucidate reaction mechanisms during derivatization?
- Kinetic studies : Monitor reaction progress via in situ FT-IR or NMR to identify rate-determining steps .
- Isotope labeling : Use deuterated reagents to trace proton transfer in cyclization or oxidation steps .
- Mass spectrometry : HRMS/MS to detect intermediates in multi-component reactions (e.g., ) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
